molecular formula C28H32BrN3O2 B12423740 Antimalarial agent 9

Antimalarial agent 9

Cat. No.: B12423740
M. Wt: 522.5 g/mol
InChI Key: MXZOJCYUMGPERG-UHFFFAOYSA-N
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Description

Antimalarial agent 9 is a synthetic compound designed to combat malaria, a disease caused by Plasmodium parasites. Malaria remains a significant global health issue, particularly in tropical and subtropical regions. This compound is part of a new generation of antimalarial drugs aimed at overcoming resistance to existing treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Antimalarial agent 9 involves multiple steps, starting with the preparation of key intermediates. One common route includes the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere, at room temperature, with constant stirring using anhydrous acetonitrile as the solvent . The structure of the newly synthesized compounds is elucidated through analytical and spectral analyses.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Antimalarial agent 9 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

Antimalarial agent 9 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and interactions with biological molecules.

    Medicine: Primarily used to treat malaria, with ongoing research into its efficacy against drug-resistant strains of Plasmodium.

    Industry: Employed in the development of new pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

Antimalarial agent 9 exerts its effects by targeting specific molecular pathways in the Plasmodium parasite. It inhibits heme detoxification, nucleic acid synthesis, and protein synthesis, leading to the death of the parasite . The compound binds to key enzymes and disrupts their function, preventing the parasite from replicating and surviving within the host.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A widely used antimalarial drug with a similar mechanism of action but facing resistance issues.

    Quinine: An older antimalarial agent with a different chemical structure but similar therapeutic effects.

    Artemisinin: A natural product with a unique mode of action, often used in combination therapies.

Uniqueness

Antimalarial agent 9 stands out due to its ability to overcome resistance mechanisms that affect other antimalarial drugs. Its synthetic nature allows for modifications to enhance efficacy and reduce side effects, making it a promising candidate for future malaria treatments.

Properties

Molecular Formula

C28H32BrN3O2

Molecular Weight

522.5 g/mol

IUPAC Name

4-[(6-bromo-2-methoxyquinolin-3-yl)-imidazol-1-ylmethyl]-2,6-ditert-butylphenol

InChI

InChI=1S/C28H32BrN3O2/c1-27(2,3)21-14-18(15-22(25(21)33)28(4,5)6)24(32-11-10-30-16-32)20-13-17-12-19(29)8-9-23(17)31-26(20)34-7/h8-16,24,33H,1-7H3

InChI Key

MXZOJCYUMGPERG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=C(N=C3C=CC(=CC3=C2)Br)OC)N4C=CN=C4

Origin of Product

United States

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